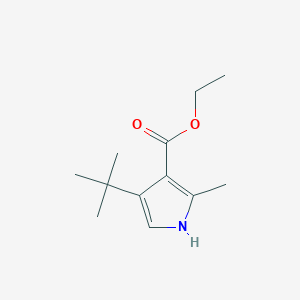

Ethyl 4-tert-butyl-2-methyl-1h-pyrrole-3-carboxylate

Description

Properties

CAS No. |

5469-46-5 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C12H19NO2/c1-6-15-11(14)10-8(2)13-7-9(10)12(3,4)5/h7,13H,6H2,1-5H3 |

InChI Key |

MOVQLMIATIHTJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Bromination and Ring-Closure Approach

A patented method for related pyrrole esters (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester) provides a useful framework adaptable to ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate synthesis:

Step 1: Bromination of Aldehydes

Propionaldehyde or analogous aldehydes undergo bromination with bromine in an aprotic solvent (e.g., toluene, dichloromethane, dimethylformamide, or dimethyl sulfoxide) at 0–50 °C to yield 2-bromo-substituted aldehydes.

This step is controlled to avoid over-bromination and to maintain mild conditions for better selectivity.Step 2: Ring-Closure Reaction

The 2-bromo aldehyde is reacted with ethyl acetoacetate (or tert-butyl acetoacetate for tert-butyl substitution) and ammonia or ammonium hydroxide under alkaline conditions at 0–50 °C.

This promotes cyclization to form the substituted pyrrole ring with the ethyl ester at the 3-position and the tert-butyl group at the 4-position.

The reaction proceeds with high conversion rates and manageable impurity profiles.Workup and Purification

After reaction completion, organic extraction (e.g., with dichloromethane), drying over anhydrous sodium sulfate, solvent removal, and crystallization yield the pure pyrrole ester.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Aldehyde + Br2 | 0–50 | Toluene, CH2Cl2, DMF, DMSO | Aprotic solvent, controlled addition |

| 2 | 2-Bromo aldehyde + ethyl acetoacetate + NH3 | 0–50 | Aqueous alkaline medium | Ring closure to pyrrole ester |

| 3 | Extraction and crystallization | Ambient | Dichloromethane, drying agent | Purification by crystallization |

This method avoids the use of sodium nitrite and other environmentally problematic reagents, facilitating large-scale industrial production with reduced pollution and cost.

Continuous Flow Synthesis

Recent research has demonstrated the efficiency of continuous flow microreactor technology for synthesizing highly substituted pyrrole-3-carboxylates, including tert-butyl derivatives:

One-Step Continuous Flow Synthesis

Starting from tert-butyl acetoacetates, amines, and 2-bromoketones, the pyrrole ring is formed in a single microreactor step.

The HBr generated during the Hantzsch-type reaction is utilized in situ to hydrolyze tert-butyl esters, yielding the corresponding pyrrole-3-carboxylic acids without isolation of intermediates.-

- Real-time monitoring and precise control of reaction parameters.

- Enhanced yields and purity due to minimized side reactions.

- Scalability and reproducibility for industrial applications.

Application to this compound

While the exact ethyl ester variant is less commonly reported in continuous flow, the methodology is adaptable by substituting tert-butyl acetoacetate with ethyl acetoacetate and adjusting amine components accordingly.

| Parameter | Description |

|---|---|

| Reactor type | Microreactor (continuous flow) |

| Starting materials | tert-Butyl acetoacetate, amines, 2-bromoketones |

| By-product utilization | HBr used for in situ ester hydrolysis |

| Reaction time | Minutes to hours, depending on scale |

| Yield | High, with reduced impurities |

This method represents a modern, green chemistry approach to pyrrole synthesis.

One-Pot Metal-Free Synthesis

An alternative approach involves one-pot metal-free synthesis of highly substituted pyrroles from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amines:

Procedure

The reaction mixture containing the dicarbonyl substrate and amine is treated with tert-butyl hydroperoxide (TBHP) and activated carbon at room temperature.

Oxidative aromatization converts dihydropyrrole intermediates to the fully aromatic pyrrole ring.-

- Avoids metal catalysts, reducing contamination and cost.

- Mild conditions and operational simplicity.

- Good yields of polysubstituted pyrroles.

Relevance

This method can be adapted for the synthesis of this compound by selecting appropriate starting materials bearing the tert-butyl and ethyl ester substituents.

| Reagents | Conditions | Outcome |

|---|---|---|

| 2-Acetyl-3-methylene-1,4-dicarbonyl + primary amine | RT, TBHP, activated carbon | Polysubstituted pyrroles in good yield |

This approach is supported by spectroscopic characterization confirming product identity.

Analytical and Purification Considerations

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Typical NMR signals include aromatic protons of the pyrrole ring, methyl and tert-butyl substituents, and ethyl ester moiety.Purification Techniques

Column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate or hexane/ethyl acetate is commonly employed.

Crystallization from suitable solvents (e.g., methylene chloride) enhances purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Bromination + Ring-Closure | Bromination of aldehyde, cyclization with acetoacetate and ammonia | Mild conditions, scalable, high yield | Requires careful temperature control |

| Continuous Flow Synthesis | One-step microreactor synthesis from tert-butyl acetoacetate, amines, 2-bromoketones | High efficiency, real-time control, green chemistry | Equipment intensive, adaptation needed for ethyl ester |

| One-Pot Metal-Free Synthesis | Reaction of dicarbonyl compounds with amines, oxidative aromatization | Metal-free, simple, good yields | Substrate specificity, longer reaction times |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate is characterized by the following structural formula:This compound features a pyrrole ring with a tert-butyl group and an ethyl ester functional group, contributing to its unique reactivity and solubility properties.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives that can be used in pharmaceutical development or material science.

Biology

The compound's unique structure positions it as a candidate for studying biological interactions . It may interact with enzymes and receptors, potentially modulating cellular pathways. This aspect is crucial for drug discovery, particularly in developing new therapeutic agents targeting specific biological processes.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals . Its properties enable the formulation of materials with desired characteristics, such as improved stability or enhanced performance in various applications.

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity . This property is being explored for potential applications in pharmaceuticals and agriculture.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2.0 | Escherichia coli |

The minimum inhibitory concentration (MIC) values highlight the effectiveness of these compounds against specific bacterial strains, although further research is needed to establish precise MIC values for this compound.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated efficient methods using readily available reagents under mild reaction conditions. The synthesized compound was characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming its structure and purity .

Case Study 2: Biological Evaluation

In another investigation, the biological activity of this pyrrole derivative was assessed against various pathogens. The results indicated promising antimicrobial properties, suggesting potential for development as an antibacterial agent. Further testing involved evaluating its efficacy in vivo to assess safety and therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate becomes evident when compared to analogous pyrrole-3-carboxylate derivatives. Key differences in substituents, synthesis, and biological activity are summarized below:

Table 1: Comparative Analysis of Pyrrole-3-Carboxylate Derivatives

*Calculated molecular weight based on formula C₁₃H₂₁NO₂.

Structural and Electronic Effects

- Steric and Lipophilic Influence: The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or formyl groups).

- Electronic Effects : Electron-withdrawing groups like trifluoromethyl (CF₃) in methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate decrease electron density on the pyrrole ring, altering reactivity in nucleophilic reactions. In contrast, the tert-butyl group is electron-donating via hyperconjugation, stabilizing the ring system .

Biological Activity

Ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential interactions with biological targets, supported by relevant case studies and research findings.

- Molecular Formula : C13H19NO2

- Molecular Weight : 223.31 g/mol

- Boiling Point : Approximately 341.9°C

- Density : 1.02 g/cm³

The compound's structure includes a pyrrole ring, which is known for its role in various biological activities. The presence of the tert-butyl and ethyl ester groups contributes to its lipophilicity, enhancing its potential for cellular penetration.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate that this compound can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

These results suggest that the compound may serve as a foundation for developing new antibiotics or antifungal agents.

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. A study reported that the compound exhibited cytotoxicity against human lung cancer cells (H146) with an IC50 value of approximately 25 µM. This indicates a moderate level of efficacy, warranting further investigation into its mechanisms of action and potential therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| H146 (Lung Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 28 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within cells. Interaction studies suggest that it may bind to certain metabolic pathways, influencing cellular processes such as apoptosis and proliferation.

Case Study: Interaction with Bcl-2 Family Proteins

A study focused on the interaction of pyrrole derivatives with Bcl-2 family proteins, which are crucial regulators of apoptosis. This compound was shown to inhibit Bcl-xL with a binding affinity comparable to established inhibitors. This suggests potential applications in cancer therapy by promoting apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate?

- Methodological Answer : A common approach involves coupling substituted pyrrole precursors with acyl chlorides or alkylating agents. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in analogous compounds (e.g., using benzoyl chlorides in DMSO at 80–100°C under inert gas) . Solvent choice (e.g., DMSO, THF) and catalysts (e.g., Lewis acids) significantly influence yield. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions and purity. For example, tert-butyl groups show characteristic singlet peaks near δ 1.3–1.5 ppm, while pyrrole protons appear between δ 6.0–7.5 ppm .

- LC-MS/ESIMS : For molecular weight verification (e.g., [M+H]+ peaks) and detecting impurities. Low yields (<30%) often require optimization via ESIMS monitoring .

- HPLC : To assess purity (>95% is typical for research-grade material) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow hazard codes P201, P210, and P102 (from Safety Data Sheets):

- Use flame-resistant lab gear (avoid sparks/open flames) due to potential flammability .

- Conduct reactions under nitrogen/argon to prevent oxidation of the pyrrole ring .

- Store at –20°C in amber vials to minimize degradation.

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is preferred for resolving substituent orientation and hydrogen bonding. For example:

- Grow crystals via slow evaporation in ethyl acetate/hexane mixtures .

- Refinement in SHELXL accounts for disorder in tert-butyl groups, with R-factors <0.05 indicating high precision .

- Compare experimental bond lengths/angles with DFT calculations (e.g., Gaussian09) to validate geometry .

Q. How can conflicting spectral data (e.g., NMR signal overlap) be addressed?

- Methodological Answer : Use advanced NMR techniques:

- 2D NMR (COSY, HSQC) : Resolve overlapping pyrrole and ester signals. For example, HSQC correlates δ 4.2–4.3 ppm (ester CH2) with carbon shifts near δ 60–65 ppm .

- Variable-temperature NMR : Suppress rotational isomerism in tert-butyl groups by cooling to –40°C .

- Deuterium exchange : Identify labile NH protons (δ >10 ppm) via D2O shake tests .

Q. What strategies optimize bioactivity assays for pyrrole derivatives like this compound?

- Methodological Answer : Design assays based on structural analogs:

- Antimicrobial testing : Use microdilution assays (MIC) against S. aureus and E. coli, referencing pyrroles with EC50 <10 μM .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa), noting that electron-withdrawing groups (e.g., carboxylates) enhance activity .

- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the pyrrole ring’s π-π stacking .

Q. How can synthetic yields be improved when steric hindrance from tert-butyl groups limits reactivity?

- Methodological Answer : Mitigate steric effects via:

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min vs. 24 h) and improve yields by 15–20% .

- Bulky ligands : Use Pd(OAc)2 with SPhos for Suzuki couplings, enhancing turnover in sterically crowded environments .

- Low-temperature lithiation : Deprotonate the pyrrole ring at –78°C with LDA before introducing tert-butyl groups .

Data Interpretation & Contradictions

Q. How should researchers reconcile discrepancies between computational and experimental data (e.g., DFT vs. XRD)?

- Methodological Answer :

- Geometry optimization : Perform DFT (B3LYP/6-311G**) to match XRD bond lengths within ±0.02 Å. Discrepancies >0.05 Å suggest crystal packing effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O) contributing to lattice distortions .

Q. Why do ESIMS results sometimes show unexpected adducts or fragments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.